molecular formula C11H19F3N2O2 B2891274 tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate CAS No. 2132400-31-6

tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate

Cat. No.: B2891274
CAS No.: 2132400-31-6
M. Wt: 268.28
InChI Key: NUWMWUYFSAYWAL-UHFFFAOYSA-N
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Description

tert-Butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate is a sophisticated chiral pyrrolidine derivative designed for advanced pharmaceutical and organic synthesis research. This compound integrates a carbamate protecting group with a trifluoromethyl (CF3) moiety, a combination highly valued in modern drug discovery. The tert-butoxycarbonyl (Boc) group is a cornerstone in synthetic organic chemistry, serving as a robust yet readily removable protecting group for amines, enabling complex multi-step synthesis of nitrogen-containing target molecules . The incorporation of the trifluoromethyl group is a strategic modification that significantly alters the compound's properties; the strong electron-withdrawing nature and high lipophilicity of the CF3 group can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets . This makes the compound a particularly valuable building block for developing new active pharmaceutical ingredients (APIs). This chemical is a key synthetic intermediate in medicinal chemistry research, especially for constructing novel compounds targeting the central nervous system and other therapeutic areas. Its structural features—a pyrrolidine scaffold with a protected amine and a trifluoromethyl group—are frequently found in molecules that act as enzyme inhibitors, receptor modulators, and other pharmacologically active agents . Researchers utilize this compound as a precursor for the synthesis of more complex, biologically active molecules, leveraging its chiral center to produce enantiomerically pure products. The presence of the trifluoromethyl group on the pyrrolidine ring is a critical pharmacophore in several FDA-approved drugs, where it improves potency and optimizes pharmacokinetic profiles . Safety Information: This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Carbamate compounds can exhibit toxicity, particularly through mechanisms such as acetylcholinesterase inhibition . It is essential to consult the Safety Data Sheet (SDS) before use. Safe handling procedures include the use of appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood. Please note that this product may be subject to cold-chain transportation and specific storage conditions to ensure its stability and shelf life .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[[2-(trifluoromethyl)pyrrolidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-9(2,3)18-8(17)15-7-10(11(12,13)14)5-4-6-16-10/h16H,4-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWMWUYFSAYWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCN1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method includes the use of tert-butyl carbamate and 2-(trifluoromethyl)pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while cross-coupling reactions can produce complex organic molecules with diverse functional groups.

Scientific Research Applications

tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The pyrrolidine ring can interact with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between “tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate” and analogous compounds:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties References
This compound Pyrrolidine -CF₃ at C2, Boc-protected methylcarbamate ~269.25 (estimated) Likely intermediate for drug discovery (e.g., protease inhibitors, CNS-targeting agents)
tert-butyl N-(tert-butoxycarbonyl)-N-{2-hydroxy-4-[(3-{1H-pyrrolo[2,3-b]pyridin-3-yl}phenyl)carbamoyl]phenyl} carbamate Benzene-pyrrolopyridine Boc-protected carbamate, hydroxy, pyrrolopyridine ~550 (estimated) Anticancer agents (kinase inhibition)
tert-butyl N-[2-azaspiro[4.4]nonan-6-yl]carbamate hydrochloride Spiro[4.4]nonane Boc-protected amine, spirocyclic system 291.27 Building block for G-protein-coupled receptor (GPCR) modulators
tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine -F, -OH, -CH₃, Boc-protected methylcarbamate 257.26 Intermediate for antiviral or antibacterial compounds
7-[[2,3-Difluoro-4-[2-[2-[2-methoxyethyl(methyl)amino]ethoxy]ethoxy]phenyl]methyl]-... (Example 429) Diazaspiro[4.5]decene Difluoro, ethoxy chains, trifluoromethylphenyl 1011 (LCMS [M+H]⁺) Potential kinase inhibitor or epigenetic modulator (high molecular weight, complex substituents)

Structural and Functional Insights:

Core Heterocycle :

  • The pyrrolidine core in the target compound provides conformational rigidity compared to pyrimidine () or spirocyclic systems (). This rigidity may enhance binding selectivity in enzyme-active sites .
  • In contrast, pyridine or pyrimidine derivatives (e.g., –9) exhibit aromaticity and planar geometries, favoring π-π stacking interactions in drug-receptor binding .

Trifluoromethyl (-CF₃) Group: The -CF₃ group in the target compound improves lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., tert-butyl N-[1-hydroxy-3-[6-(trifluoromethyl)pyridin-3-yl]propan-2-yl]carbamate in ) .

Boc Protection :

  • The tert-butyl carbamate group is a common protecting strategy for amines, as seen in multiple examples (–6). Its stability under basic conditions contrasts with acid-labile protecting groups, enabling selective deprotection in multi-step syntheses .

Biological Activity :

  • Compounds with pyrrolidine cores (e.g., the target compound) are often explored for CNS drugs due to their ability to cross the blood-brain barrier. In contrast, pyrimidine derivatives () are more commonly associated with antimicrobial activity .

Biological Activity

Tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C11H19F3N2O2
  • Molecular Weight : 268.28 g/mol
  • CAS Number : 2132400-31-6

The compound features a trifluoromethyl group, which is known to enhance the biological activity of various drug candidates by improving their metabolic stability and bioavailability.

Research indicates that compounds with a trifluoromethyl moiety can exhibit enhanced interactions with biological targets, such as enzymes and receptors. The presence of the pyrrolidine ring in this compound may contribute to its ability to modulate neurotransmitter systems and influence neuroprotective pathways.

Biological Activities

  • Neuroprotective Effects :
    • In vitro studies have shown that related compounds can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. For instance, compounds that inhibit β-secretase and acetylcholinesterase have been reported to reduce Aβ aggregation, suggesting a potential role for this compound in neuroprotection .
  • Antiviral Properties :
    • The compound's structural analogs have demonstrated antiviral activity against various viruses, including those involved in respiratory infections. The trifluoromethyl group enhances binding affinity to viral proteins, potentially inhibiting viral replication .
  • Enzyme Inhibition :
    • Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in the treatment of neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionInhibition of Aβ-induced apoptosis in neuronal cells
AntiviralInhibition of viral replication through enhanced binding
Enzyme inhibitionInhibition of acetylcholinesterase and butyrylcholinesterase

Case Study Analysis

A study conducted on related carbamate compounds demonstrated their ability to reduce inflammation markers and oxidative stress in neuronal cell lines exposed to Aβ peptides. The results indicated that these compounds could lower TNF-α levels and reactive oxygen species (ROS), supporting their potential use in Alzheimer's disease therapy .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate with high yield?

  • The synthesis typically involves multi-step reactions, starting with the coupling of tert-butyl carbamate with functionalized pyrrolidine derivatives. Critical factors include:

  • Catalyst selection : Use of palladium catalysts for coupling reactions or bases like sodium hydride for nucleophilic substitutions .
  • Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Reactions often require heating (60–100°C) to overcome activation barriers but must avoid decomposition .
    • Post-synthesis purification via column chromatography or recrystallization is essential to isolate the compound in high purity .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

  • 1H/13C NMR : The trifluoromethyl group (-CF3) appears as a singlet near 120–125 ppm in 13C NMR, while the tert-butyl group shows a characteristic triplet at ~1.4 ppm in 1H NMR .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak [M+H]+ with the calculated exact mass (e.g., m/z ~310–330 for typical derivatives) .
  • X-ray crystallography : SHELXL refinement (via SHELX programs) can resolve stereochemistry and confirm the pyrrolidine ring conformation .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the carbamate group .
  • Avoid exposure to moisture, strong acids/bases, or oxidizing agents, which may degrade the tert-butyl protective group .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

  • Mechanistic probes : Isotopic labeling (e.g., deuterated solvents) or trapping intermediates with TEMPO can identify radical pathways in trifluoromethyl group reactions .
  • DFT calculations : Computational modeling (e.g., Gaussian software) predicts transition states and validates experimental kinetics .
  • In situ monitoring : ReactIR or HPLC tracks reaction progress and identifies byproducts .

Q. What strategies resolve contradictions in crystallographic data for stereoisomers of this compound?

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns in cases of chiral pyrrolidine centers .
  • Residual density analysis : Electron density maps (e.g., via Olex2) distinguish between enantiomers by comparing R-factors for alternative models .

Q. How can this compound’s biological interactions be quantified in enzyme inhibition assays?

  • Surface plasmon resonance (SPR) : Immobilize target enzymes (e.g., kinases) to measure binding affinity (KD) in real-time .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .
  • Cellular assays : Use fluorescence-based reporters (e.g., FRET) to evaluate inhibition of downstream signaling pathways .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

  • Continuous flow reactors : Improve mixing efficiency and reduce side reactions compared to batch methods .
  • Chiral auxiliaries : Incorporate enantiopure starting materials (e.g., L-proline derivatives) to control pyrrolidine ring stereochemistry .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress to optimize yield and purity .

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